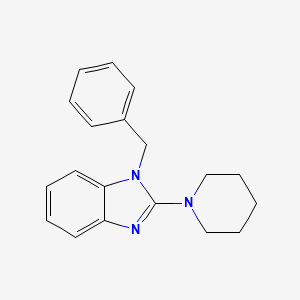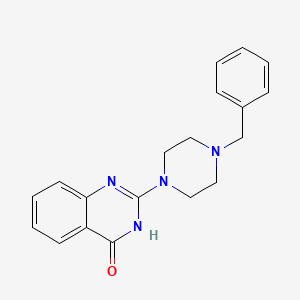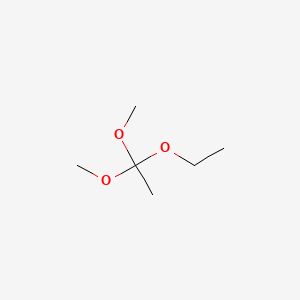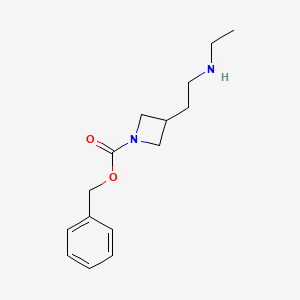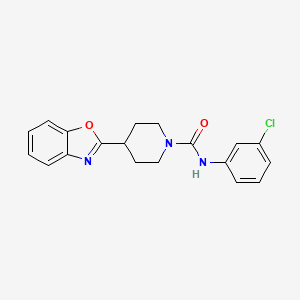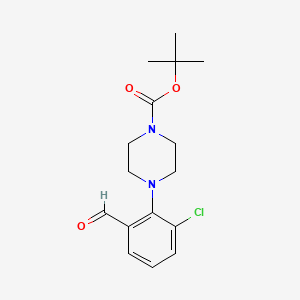
Tert-butyl 4-(2-chloro-6-formylphenyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(2-chloro-6-formylphenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H21ClN2O3 and a molecular weight of 324.8 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a tert-butyl group, a chloro group, and a formyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of tert-butyl 4-(2-chloro-6-formylphenyl)piperazine-1-carboxylate involves several steps. One common method includes the reaction of 2-chloro-6-formylphenylamine with tert-butyl 4-piperazinecarboxylate under specific reaction conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Tert-butyl 4-(2-chloro-6-formylphenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(2-chloro-6-formylphenyl)piperazine-1-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(2-chloro-6-formylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring and the formyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The chloro group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparación Con Compuestos Similares
Tert-butyl 4-(2-chloro-6-formylphenyl)piperazine-1-carboxylate can be compared with other similar compounds such as:
Tert-butyl 4-(2-bromo-6-formylphenyl)piperazine-1-carboxylate: Similar structure but with a bromo group instead of a chloro group.
Tert-butyl 4-(2-chloro-6-methylphenyl)piperazine-1-carboxylate: Similar structure but with a methyl group instead of a formyl group.
Tert-butyl 4-(2-chloro-6-hydroxyphenyl)piperazine-1-carboxylate: Similar structure but with a hydroxy group instead of a formyl group.
Propiedades
Número CAS |
869478-15-9 |
|---|---|
Fórmula molecular |
C16H21ClN2O3 |
Peso molecular |
324.80 g/mol |
Nombre IUPAC |
tert-butyl 4-(2-chloro-6-formylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H21ClN2O3/c1-16(2,3)22-15(21)19-9-7-18(8-10-19)14-12(11-20)5-4-6-13(14)17/h4-6,11H,7-10H2,1-3H3 |
Clave InChI |
LVETZFJYPHMRNQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




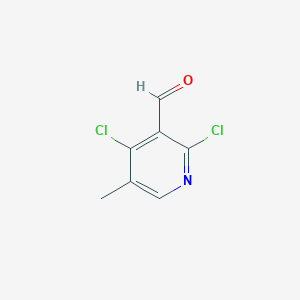
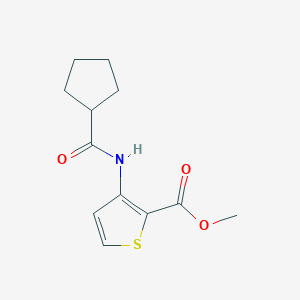
![2-(Chloromethyl)-6-azaspiro[3.4]octane](/img/structure/B13946492.png)
